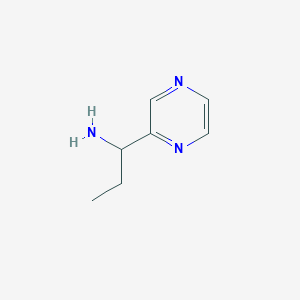

1-(Pyrazin-2-YL)propan-1-amine

Vue d'ensemble

Description

1-(Pyrazin-2-YL)propan-1-amine is a nitrogen-containing heterocyclic compound with a pyrazine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of the pyrazine ring imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(Pyrazin-2-YL)propan-1-amine can be synthesized through several methods. One common approach involves the reaction of 2-chloropyrazine with 1-aminopropane under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group displaces the chlorine atom on the pyrazine ring. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar nucleophilic substitution reactions. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Pyrazin-2-YL)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the pyrazine ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The amine group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an aqueous or organic solvent.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).

Substitution: Acyl chlorides, alkyl halides; reactions often require a base such as triethylamine or pyridine to neutralize the generated acid.

Major Products Formed:

Oxidation: Pyrazine N-oxides

Reduction: Reduced pyrazine derivatives

Substitution: Amides, secondary amines

Applications De Recherche Scientifique

1-(Pyrazin-2-YL)propan-1-amine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized pyrazine derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.

Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives have shown promise in preclinical studies for their pharmacological effects.

Industry: Utilized in the production of specialty chemicals and materials. .

Mécanisme D'action

The mechanism of action of 1-(Pyrazin-2-YL)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparaison Avec Des Composés Similaires

2-(Pyrazin-2-YL)ethanamine: Similar structure with an ethyl group instead of a propyl group.

1-(Pyridin-2-YL)propan-1-amine: Contains a pyridine ring instead of a pyrazine ring.

1-(Pyrazin-2-YL)butan-1-amine: Similar structure with a butyl group instead of a propyl group.

Uniqueness: 1-(Pyrazin-2-YL)propan-1-amine is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications. The propyl group also provides a balance between hydrophobicity and hydrophilicity, enhancing its solubility and bioavailability compared to other similar compounds .

Activité Biologique

1-(Pyrazin-2-YL)propan-1-amine, an organic compound with the molecular formula C7H10N2, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's synthesis, biological interactions, and applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a pyrazine ring substituted with a propan-1-amine group. Its IUPAC name is (1S)-1-(pyrazin-2-yl)propan-1-amine. The synthesis of this compound typically involves the reaction of pyrazine with an alkylating agent like 1-bromo-propan-2-amine under basic conditions. The reaction is generally conducted in solvents such as dimethylformamide (DMF) at elevated temperatures to promote alkylation, followed by purification through recrystallization or chromatography.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity by inhibiting specific enzymes involved in microbial growth. This property positions the compound as a candidate for further exploration in medicinal chemistry and drug development. Interaction studies have suggested that it may influence various biological targets, leading to diverse effects.

Enzyme Inhibition

Research has shown that compounds structurally related to this compound can act as inhibitors of serine proteases and other enzymes. For example, in a study assessing enzyme inhibition, related compounds demonstrated significant inhibitory activity against FXIIa and thrombin, suggesting that similar mechanisms may be applicable to this compound .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various pyrazine derivatives, including this compound. The results indicated that this compound effectively inhibited both Gram-positive and Gram-negative bacterial strains, showcasing its potential as a broad-spectrum antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values were determined, highlighting its potency compared to standard antibiotics .

Case Study 2: Enzyme Interaction

In another investigation focusing on enzyme interactions, researchers found that this compound exhibited significant binding affinity towards specific serine proteases. The study employed molecular docking techniques to elucidate the binding interactions at the molecular level. The findings suggested that structural modifications to enhance binding could lead to more potent inhibitors for therapeutic applications .

Applications

The applications of this compound span several fields:

Pharmaceutical Development: Due to its antimicrobial properties, it may serve as a lead compound for developing new antibiotics or therapeutic agents targeting microbial infections.

Agricultural Chemistry: Its potential use in agrochemicals could help protect crops from pathogens, making it valuable in agricultural practices.

Chemical Research: In synthetic organic chemistry, this compound can be used to create new materials or functionalized derivatives through various chemical reactions such as oxidation and reduction .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(Pyridin-2-YL)propan-1-amine | C7H10N2 | Pyridine ring instead of pyrazine |

| 3-(Pyrazin-2-yloxy)propan-1-amines | C8H10N3O | Ether functionality added |

| N-Methyl-1-(pyrazin-2-yloxy)propan-2-amines | C8H13N3 | Methyl substitution on nitrogen |

This table illustrates how the structural attributes of 1-(Pyrazin-2-YL)propan-1-amines influence their reactivity and biological interactions compared to similar compounds.

Propriétés

IUPAC Name |

1-pyrazin-2-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-2-6(8)7-5-9-3-4-10-7/h3-6H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIGJODTCNZNMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC=CN=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.